4-Bromo-2-isopropenyl-1,3-thiazole
Description
4-Bromo-2-isopropenyl-1,3-thiazole is a substituted heterocyclic compound with the molecular formula C6H8BrNS. uni.lu Its structure is characterized by a central 1,3-thiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is functionalized with a bromine atom at the 4-position and an isopropenyl group at the 2-position. The strategic placement of these functional groups suggests a molecule with diverse chemical reactivity and potential as a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C6H8BrNS uni.lu |
| Molecular Weight | 204.95609 Da uni.lu |
| SMILES | CC(C)C1=NC(=CS1)Br uni.lu |
| InChI | InChI=1S/C6H8BrNS/c1-4(2)6-8-5(7)3-9-6/h3-4H,1-2H3 uni.lu |
| InChIKey | MIHUGKROHGQVQY-UHFFFAOYSA-N uni.luchemspider.com |
The 1,3-thiazole ring is a cornerstone in medicinal and synthetic chemistry. nih.govnih.gov This five-membered heterocycle, containing both sulfur and nitrogen, is a structural motif found in a multitude of biologically active compounds and approved drugs. researchgate.netrsc.orgfabad.org.tr Its prevalence stems from its ability to engage in various biological interactions, contributing to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govrsc.orgmdpi.com
From a synthetic standpoint, the thiazole (B1198619) ring offers multiple sites for functionalization, allowing chemists to create diverse molecular architectures. nih.govresearchgate.net The presence of both a nitrogen and a sulfur atom imparts unique electronic properties to the ring, influencing its reactivity and the properties of the resulting derivatives. researchgate.net Common methods for synthesizing the thiazole core include the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, and the Cook-Heilbron synthesis. researchgate.netwikipedia.orgnih.gov The versatility of the thiazole scaffold makes it an attractive starting point for the development of new chemical entities with potential applications in drug discovery and materials science. nih.govresearchgate.net
The introduction of a bromine atom onto an organic molecule is a fundamentally important transformation in synthetic chemistry. acs.orgnih.gov Bromine's presence significantly alters a molecule's reactivity, providing a handle for a wide array of subsequent chemical modifications. fiveable.meyoutube.com One of the most critical roles of a bromine substituent, particularly on an aromatic or heteroaromatic ring, is its function as a leaving group in cross-coupling reactions. rsc.orgnih.govresearchgate.net
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, frequently employ aryl or heteroaryl bromides as substrates to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.govacs.org The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to the palladium catalyst, yet stable enough to allow for the isolation and purification of the brominated intermediate. nih.gov
Furthermore, bromine can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. acs.orgnih.govsavemyexams.com While it is a deactivating group, it primarily directs incoming electrophiles to the ortho and para positions. savemyexams.comlibretexts.org This directing effect, although sometimes complex and influenced by other substituents, provides a degree of regiochemical control in the further functionalization of brominated aromatic systems. acs.orgreddit.com
The isopropenyl group, with its terminal double bond, is a valuable functional group in organic synthesis. ebi.ac.uk This moiety, a structural isomer of the allyl group, is a key component in a variety of natural products and serves as a versatile building block for constructing more complex molecules. wikipedia.orgnih.gov
The double bond of the isopropenyl group can participate in a range of chemical transformations. It can undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups. More significantly, the isopropenyl group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition that forms six-membered rings with high stereospecificity. rsc.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic and polycyclic systems. masterorganicchemistry.com
The isopropenyl group is also a key monomer in polymerization reactions. For instance, 2-isopropenyl-2-oxazoline (B30960) can be polymerized through various methods, including free-radical and controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), to create functional polymers with potential biomedical applications. nih.govmonash.edu
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests several logical research directions. The combination of a reactive bromine atom and a versatile isopropenyl group on a biologically relevant thiazole scaffold makes it a prime candidate for a variety of synthetic explorations.
| Functional Group | Potential Reaction Type | Potential Outcome |
|---|---|---|
| Bromine at C4 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Introduction of new aryl, alkyl, or alkynyl substituents at the 4-position of the thiazole ring, leading to a library of novel thiazole derivatives. rsc.orgnih.govacs.org |
| Isopropenyl at C2 | Diels-Alder reaction (as a dienophile) | Formation of complex, fused heterocyclic systems containing a thiazole moiety. rsc.orglibretexts.orgmasterorganicchemistry.com |
| Isopropenyl at C2 | Polymerization | Synthesis of novel polymers with pendant thiazole units, potentially with interesting material or biological properties. nih.govmonash.edu |
| Thiazole Ring | Biological Screening | Investigation of the compound and its derivatives for pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, given the known bioactivity of thiazoles. nih.govrsc.orgmdpi.comresearchgate.net |
Future research would likely focus on utilizing the bromine atom for cross-coupling reactions to generate a library of 4-substituted-2-isopropenyl-1,3-thiazoles. These new compounds could then be screened for biological activity. Concurrently, the reactivity of the isopropenyl group in Diels-Alder reactions could be explored to construct novel, complex heterocyclic frameworks. Furthermore, the synthesis of this compound itself, likely through a Hantzsch-type condensation followed by bromination or by using a pre-brominated building block, would be a key area of investigation. nih.govresearchgate.netekb.egmdpi.com The development of efficient synthetic routes and the exploration of its reactivity will be crucial in unlocking the full potential of this compound as a valuable tool in the synthetic chemist's arsenal.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6BrNS |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
4-bromo-2-prop-1-en-2-yl-1,3-thiazole |
InChI |
InChI=1S/C6H6BrNS/c1-4(2)6-8-5(7)3-9-6/h3H,1H2,2H3 |
InChI Key |
XTCMIIQJNNZXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(=CS1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Isopropenyl 1,3 Thiazole
Bromination at the 4-Position of the 1,3-Thiazole Ring
The introduction of a bromine atom at the C4 position of the 1,3-thiazole ring is a key step in the synthesis of the target molecule. This transformation is generally accomplished through electrophilic substitution, where the electron-rich thiazole (B1198619) ring attacks a bromine-containing electrophile. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.
A variety of reagents and conditions have been developed for the electrophilic bromination of thiazole derivatives. These methods aim to provide a reactive "Br+" equivalent that can efficiently substitute a hydrogen atom on the thiazole ring.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of various aromatic and heterocyclic compounds. tcichemicals.comgoogle.com In the context of thiazole chemistry, NBS offers a convenient and milder alternative to molecular bromine. The reaction is often carried out in a suitable organic solvent, such as acetonitrile (B52724) or carbon tetrachloride. tcichemicals.comgoogle.comclockss.org The mechanism involves the generation of a bromonium ion, which is then attacked by the electron-rich thiazole ring. The reaction can be initiated by light or a radical initiator, particularly for benzylic brominations, but for electron-rich heterocycles, the reaction can often proceed via an ionic pathway. researchgate.net
For the synthesis of 4-bromo-2-isopropenyl-1,3-thiazole, the reaction would involve treating 2-isopropenyl-1,3-thiazole with NBS in an appropriate solvent. The isopropenyl group at the 2-position directs the electrophilic attack to the 5-position; however, steric hindrance and electronic effects can influence the regioselectivity, often leading to bromination at the 4-position as well. Optimization of reaction conditions, such as temperature and solvent, is critical to favor the desired 4-bromo isomer.
Table 1: NBS-Mediated Bromination of Thiazole Derivatives
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 0 °C to RT, 30 min | 3-Bromo-2-methylbenzo[b]thiophene | 99 | tcichemicals.com |
| Ethyl 2-hydroxybutyrate | NBS (2 equiv.) | Carbon tetrachloride | Reflux, 5 h | Ethyl dl-3-bromo-2-oxobutyrate | 70 | clockss.org |
| 1,3,5-Trimethylbenzene | NBS | Carbon tetrachloride | Not specified | 1,3,5-Tris(tribromomethyl)benzene | 79 | researchgate.net |
This table presents examples of NBS-mediated bromination on different substrates to illustrate the versatility of the reagent.
Molecular bromine (Br₂) is a powerful brominating agent capable of reacting with a wide range of organic substrates. In the case of thiazoles, direct bromination with Br₂ can lead to the formation of various brominated products, including di- and tri-brominated species. researchgate.net The reaction is typically carried out in a solvent such as acetic acid or chloroform. nih.gov To control the reactivity and improve regioselectivity, bromide-based systems, such as bromine in the presence of a bromide salt, can be employed. These systems generate less reactive brominating species, which can lead to a more controlled reaction.
The synthesis of this compound using molecular bromine would require careful control of stoichiometry and reaction conditions to prevent over-bromination or side reactions involving the isopropenyl group. The use of a less reactive solvent or the addition of a Lewis acid catalyst could potentially modulate the reactivity and selectivity of the bromination.
Quaternary ammonium (B1175870) tribromides, such as phenyltrimethylammonium (B184261) tribromide and benzyl (B1604629) triethyl ammonium tribromide, are solid, stable, and easy-to-handle sources of bromine. nih.govgoogle.comresearchgate.net These reagents offer several advantages over molecular bromine, including increased safety and often higher regioselectivity. researchgate.net They are believed to deliver bromine in a more controlled manner, which can be beneficial for the selective bromination of sensitive substrates. The reaction is typically performed in a suitable solvent, and the workup is often straightforward. researchgate.net The use of these reagents has been reported for the bromination of various aromatic compounds, including anilines and phenols. researchgate.net
For the synthesis of this compound, a quaternary ammonium tribromide could provide a selective method for introducing bromine at the 4-position. The bulky nature of the reagent might favor attack at the less sterically hindered position of the thiazole ring.
Table 2: Bromination using Quaternary Ammonium Tribromides
| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |
| Anilines, Phenols, Anisoles | Benzyl triethyl ammonium tribromide | Methanol (B129727)/Dichloromethane | Room Temperature | Brominated aromatics | Good to excellent | researchgate.net |
| α-Bromoketone with thiazole scaffold | Phenyltrimethylammonium tribromide | Acetic Acid | Not specified | 4,5'-Bisthiazole compounds | Not specified | nih.gov |
This table provides examples of the application of quaternary ammonium tribromides in bromination reactions.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting organometallic intermediate can then be trapped with an electrophile, such as a halogen source, to introduce a substituent at the desired position with high precision. wikipedia.org
In the context of thiazole chemistry, the nitrogen atom of the thiazole ring can act as a directing group, facilitating lithiation at the C2 or C5 position. To achieve bromination at the 4-position via a DoM strategy, a directing group would need to be strategically placed on the thiazole ring to direct deprotonation to the C4 position. Following lithiation, quenching with a suitable bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would yield the 4-brominated thiazole derivative. While this approach offers excellent regiocontrol, it requires the synthesis of a suitably substituted thiazole precursor and the use of strongly basic and air-sensitive reagents.
Electrophilic Bromination Reagents and Conditions
Integrated Synthetic Pathways
An integrated synthetic pathway for this compound would involve a sequence of reactions that efficiently build the molecule from simpler starting materials. A plausible route could begin with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. nih.gov This could involve the condensation of a thioamide (e.g., isopropenylthioamide) with an α-haloketone. To introduce the bromine at the 4-position, a brominated α-haloketone could be used in the Hantzsch synthesis.
Sequential Reaction Design for Compound Elaboration
Sequential reaction design involves a step-by-step process where intermediates are isolated and purified before proceeding to the next reaction. This approach offers precise control over the introduction of functional groups. The synthesis of brominated thiazoles often involves sequential bromination and debromination steps to achieve the desired substitution pattern. nih.gov For instance, a common precursor can be synthesized and then subjected to a series of reactions, such as Stille cross-coupling, to introduce various substituents. researchgate.net
A typical sequence for a related compound, (E)-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole, involved a five-step process: cyclization, bromination, an Arbuzov reaction, and a Wittig-Horner reaction. nih.gov In this sequence, the thiazole ring is first constructed, followed by bromination at the 5-position. nih.gov Subsequent reactions then build the rest of the molecule. nih.gov This step-wise approach allows for the careful construction and modification of the thiazole core.
One-Pot Methodologies for Enhanced Synthetic Efficiency
One-pot syntheses combine multiple reaction steps into a single process without isolating intermediates, leading to increased efficiency and reduced waste. The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, is often adapted into one-pot procedures. researchgate.netasianpubs.org
Several multi-component, one-pot approaches have been developed for synthesizing thiazole derivatives. ijcce.ac.iracgpubs.org These methods can involve the condensation of a ketone, thiosemicarbazide, and an α-haloketone, sometimes with a catalyst, to rapidly produce the thiazole ring system. ijcce.ac.iracgpubs.orgbepls.com Such strategies are valued for their high atom economy, reduced reaction times, and simpler work-up procedures. ijcce.ac.ir For example, a one-pot, four-component synthesis has been used to create novel thiazole derivatives by condensing 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted carbaldehyde. ijcce.ac.ir
| One-Pot Synthesis of Thiazole Derivatives | |
| Reactants | Conditions |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid catalyst, acetonitrile solvent |
| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free, grinding at room temperature |
| Methylcarbonyls, thiourea, iodine | Aluminum oxide nanoparticles catalyst, DMSO solvent, 85 °C |
Environmentally Benign Synthetic Approaches
In recent years, there has been a significant shift towards developing greener synthetic methods for thiazole derivatives to minimize environmental impact. bepls.com
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique has been successfully applied to the synthesis of thiazole derivatives, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The use of microwave irradiation can also enable solvent-free reactions, further enhancing the green credentials of the synthesis. nih.govorganic-chemistry.org For example, hydrazinyl thiazoles have been rapidly synthesized in a solvent- and catalyst-free one-pot reaction under microwave irradiation. bepls.com
Solvent-Free Reaction Conditions and Sustainable Media
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together, have been developed for the synthesis of thiazole derivatives. researchgate.netrsc.org These methods are simple, efficient, and environmentally friendly. researchgate.net When a solvent is necessary, the use of greener alternatives like water or polyethylene (B3416737) glycol (PEG) is encouraged. bepls.com For instance, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields using water as the solvent. bepls.com
Catalytic Strategies (e.g., Metal-Catalyzed, Biocatalysis, Nanocatalysis)
The use of catalysts is crucial for developing efficient and selective synthetic methods.
Metal-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used to form carbon-carbon bonds in the synthesis of complex thiazole derivatives. orgsyn.org Copper-based catalysts have also been employed for the synthesis of 2-aminothiazoles. nanobioletters.com
Biocatalysis: Biocatalysts, such as enzymes and whole-cell systems, offer a green alternative to traditional chemical catalysts. A chitosan-derived hydrogel has been used as an eco-friendly biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.gov
Nanocatalysis: Nanoparticles have a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Nickel ferrite (B1171679) (NiFe2O4) and aluminum oxide (Al2O3) nanoparticles have been utilized as reusable catalysts for the one-pot synthesis of thiazole derivatives. semanticscholar.orgorgchemres.org These nanocatalysts can be easily separated from the reaction mixture and reused, adding to the sustainability of the process. nih.govsemanticscholar.org
| Catalytic Strategies for Thiazole Synthesis | |
| Catalyst Type | Example |
| Metal-Catalyzed | Palladium (Pd) complexes for cross-coupling reactions. orgsyn.org |
| Biocatalysis | Chitosan-derived hydrogel for ultrasound-assisted synthesis. nih.gov |
| Nanocatalysis | Nickel ferrite (NiFe2O4) nanoparticles for one-pot synthesis. semanticscholar.org |
| Nanocatalysis | Aluminum oxide (Al2O3) nanoparticles for one-pot synthesis. orgchemres.org |
Reactivity and Chemical Transformations of 4 Bromo 2 Isopropenyl 1,3 Thiazole
Reactivity of the Bromine Substituent at the 4-Position
The bromine atom at the 4-position of the thiazole (B1198619) ring is susceptible to a variety of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling, as well as reductive processes.
Nucleophilic Substitution Reactions
The bromine atom on the thiazole ring can be displaced by nucleophiles. While direct nucleophilic aromatic substitution on unactivated aryl halides can be challenging, the electron-withdrawing nature of the thiazole ring can facilitate such reactions. researchgate.netyoutube.com In some cases, these reactions may require elevated temperatures or the use of a catalyst. researchgate.net For instance, the substitution of a bromine atom on a similar heterocyclic system, 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netrsc.orgthiadiazole), with morpholine (B109124) has been shown to proceed, yielding both mono- and bis-substituted products depending on the reaction conditions. researchgate.net The substitution of benzylic bromides with sodium azide (B81097) is another example of a nucleophilic substitution that can be combined with subsequent reactions in a one-pot process. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
The bromine at the 4-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules. doabooks.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromothiazole (B1332970) derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.org This method is widely used for the formation of aryl-aryl bonds and has been successfully applied to synthesize a variety of 2,4-disubstituted thiazoles. rsc.orgnih.gov For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ at 90 °C has been reported to yield both monosubstituted and disubstituted products. nih.gov
Stille Coupling: The Stille reaction couples the 4-bromothiazole with an organotin compound (stannane) using a palladium catalyst. nrochemistry.comcommonorganicchemistry.comorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com Research on 2,4-dibromothiazole (B130268) has shown that Stille cross-coupling can be used to introduce substituents at the 2-position, which can then be followed by further transformations at the 4-position. researchgate.net Although not as smooth as the Negishi coupling in some cases, it has been used to synthesize 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles with yields between 58-62%. nih.govresearchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the 4-bromothiazole in the presence of a palladium or nickel catalyst. wikipedia.orgnrochemistry.comcommonorganicchemistry.com This reaction is particularly effective for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. High yields (88-97%) have been achieved in the Negishi cross-coupling of 4-bromothiazole derivatives to form 2'-alkyl-4-bromo-2,4'-bithiazoles. nih.govresearchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-bromothiazole and a terminal alkyne. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org A palladium catalyst and a copper(I) co-catalyst are typically employed in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira protocol has been used to achieve alkynyl-debromination on 2-substituted 4-bromothiazoles. nih.govresearchgate.net
| Reaction | Coupling Partner | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Forms aryl-aryl bonds; good functional group tolerance. | rsc.orgnih.govnih.govlibretexts.orgnih.gov |
| Stille | Organotin (stannane) | Pd catalyst | Tolerates a wide variety of functional groups. | nih.govresearchgate.netnrochemistry.comcommonorganicchemistry.comorganic-chemistry.org |
| Negishi | Organozinc | Pd or Ni catalyst | Effective for C(sp³)-C(sp²) and C(sp²)-C(sp²) bond formation; often high yields. | nih.govresearchgate.netwikipedia.orgnrochemistry.comcommonorganicchemistry.com |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds (alkynylation). | nih.govresearchgate.netwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org |
Reductive Debromination and Hydrogenolysis
The bromine atom at the 4-position can be removed through reductive debromination or hydrogenolysis. These reactions typically involve a reducing agent, such as a metal hydride or catalytic hydrogenation, to replace the bromine atom with a hydrogen atom. While specific examples for 4-bromo-2-isopropenyl-1,3-thiazole are not detailed in the provided search results, this is a common transformation for aryl bromides. For instance, in the synthesis of 2,4,5-tribromoimidazole (B189480) derivatives, treatment with sodium benzenethiolate (B8638828) resulted in the reductive debromination to the corresponding 4,5-dihalogenoimidazole. rsc.org
Reactivity of the Isopropenyl Moiety at the 2-Position
The isopropenyl group (a carbon-carbon double bond) at the 2-position of the thiazole ring is a site of reactivity, primarily undergoing addition reactions.
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
The π-electrons of the carbon-carbon double bond in the isopropenyl group are susceptible to attack by electrophiles. lumenlearning.comsavemyexams.comlibretexts.org This leads to electrophilic addition reactions, where the double bond is broken, and new single bonds are formed with the electrophile and a subsequent nucleophile. lumenlearning.comsavemyexams.com Common electrophiles include hydrogen halides (HX) and halogens (X₂). savemyexams.comyoutube.comyoutube.com The reaction proceeds through a carbocation intermediate, and the regioselectivity of the addition is typically governed by Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. youtube.com The reactivity of the isothiazole (B42339) ring system with electrophiles like dibromine and sulfuryl chloride has been studied, indicating that the ring itself can influence the reactivity of substituents. physchemres.org
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The isopropenyl group attached to the thiazole ring can participate as a diene or a dienophile in cycloaddition reactions, offering a pathway to complex polycyclic structures.
Diels-Alder Reactions:
In the context of Diels-Alder reactions, 4-alkenylthiazoles can function as dienes. nih.govacs.org The reaction involves the C4-C5 double bond of the thiazole ring and the exocyclic double bond of the isopropenyl group. The reactivity of these systems is significantly influenced by substituents on the thiazole ring. For instance, the presence of an electron-donating group at the 2-position of the thiazole, such as an amino group, has been shown to enhance the dienic character and facilitate cycloaddition with electron-deficient dienophiles under mild conditions. nih.gov
While specific studies on this compound are not extensively documented, analogies with other 4-alkenylthiazoles suggest that it would react with dienophiles like N-substituted maleimides, maleic anhydride, and quinones. acs.org These reactions typically proceed with a high degree of stereocontrol, favoring the formation of the endo-cycloadduct. acs.org Depending on the dienophile and reaction conditions, the initial cycloadduct may undergo further transformations such as 1,3-hydrogen shifts or dehydrogenation. acs.org
A computational study on the hetero-Diels-Alder reactions of 4-alkenylthiazoles with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) indicated that the reaction proceeds with high levels of stereocontrol via a suprafacial approach. acs.org
[2+2] Cycloadditions:
Photochemical [2+2] cycloadditions represent another potential transformation for the isopropenyl group. These reactions are valuable for the synthesis of strained four-membered rings. libretexts.org Generally, one of the reacting partners needs to be in an excited state, which is achieved through photo-irradiation. libretexts.org While specific examples involving this compound are scarce, the isopropenyl moiety, in principle, could react with other alkenes or carbonyl compounds under photochemical conditions to yield cyclobutane (B1203170) or oxetane (B1205548) derivatives, respectively.
Oxidative Cleavage and Functional Group Interconversion
The isopropenyl group is susceptible to oxidative cleavage, a reaction that can lead to the formation of a ketone at the 2-position of the thiazole ring.
Oxidative Cleavage:
Ozonolysis is a common method for the oxidative cleavage of alkenes. libretexts.org Treatment of this compound with ozone, followed by a reductive workup (e.g., with zinc and acetic acid), would be expected to yield 2-acetyl-4-bromothiazole. An oxidative workup would lead to the corresponding carboxylic acid. libretexts.org
Alternatively, a two-step procedure involving syn-dihydroxylation with osmium tetroxide or cold, basic potassium permanganate, followed by cleavage of the resulting diol with periodic acid (HIO₄), can also achieve the same transformation to the ketone. libretexts.org A one-pot method using a manganese catalyst for the initial oxidation followed by periodate (B1199274) has also been reported as an alternative to ozonolysis. rug.nlnih.gov
Functional Group Interconversion:
The bromo and isopropenyl functionalities on the thiazole ring can be transformed into a variety of other groups, expanding the synthetic utility of this scaffold. The bromine atom at the 4-position can be substituted via cross-coupling reactions. For instance, regioselective Negishi and Stille cross-coupling reactions have been successfully employed for the synthesis of 2,4-disubstituted thiazoles starting from 2,4-dibromothiazole. tum.de These methods could be applied to introduce alkyl, aryl, or alkynyl substituents at the C4 position.
The isopropenyl group can undergo various transformations common to alkenes. For example, it can be hydrated to an alcohol, hydroborated and oxidized to an alcohol, or halogenated to form a dihalo-isopropyl derivative. These transformations provide handles for further synthetic modifications.
Intramolecular and Cascade Reactions Involving Both Functionalities
The presence of both a bromine atom and an isopropenyl group on the same molecule opens up possibilities for intramolecular cyclization and cascade reactions, leading to the formation of fused ring systems.
Cascade reactions could also be designed, where an initial intermolecular reaction at one functional group triggers a subsequent intramolecular transformation involving the other. For example, a cross-coupling reaction at the C4-bromo position could introduce a functionality that then reacts with the isopropenyl group in an intramolecular fashion.
Regioselectivity and Stereoselectivity in Transformations
Regioselectivity:
In reactions involving this compound, regioselectivity is a key consideration. In Diels-Alder reactions, the molecule acts as an "in-out" diene, with the C5 of the thiazole ring and the terminal carbon of the isopropenyl group being the reactive centers. nih.gov
For reactions involving the thiazole ring itself, such as cross-coupling at the bromo-substituted position, high regioselectivity is often observed. For example, in 2,4-dibromothiazole, cross-coupling reactions preferentially occur at the more electron-deficient 2-position. researchgate.netnih.gov This suggests that in this compound, the C4 position would be the primary site for such transformations.
Stereoselectivity:
Stereoselectivity is particularly important in cycloaddition reactions. As mentioned, Diels-Alder reactions of 4-alkenylthiazoles typically show high endo-selectivity. acs.org When a new chiral center is formed during a reaction, the stereochemical outcome is crucial. For instance, in nucleophilic additions to a carbonyl group that might be generated from the isopropenyl moiety, the approach of the nucleophile can be influenced by the existing stereocenters in the molecule, potentially leading to diastereomeric products. libretexts.org In reactions where a chiral center is modified, such as in SN2 reactions, inversion of stereochemistry is expected, while SN1 reactions may lead to racemization. lumenlearning.com
Comparative Reactivity Studies with Related Heterocycles
The reactivity of the thiazole ring in this compound can be compared to other five-membered heterocycles like oxazoles and imidazoles. Thiazoles are generally considered to be more aromatic than their oxazole (B20620) counterparts. analis.com.my The presence of the sulfur atom in thiazoles influences their electronic properties and reactivity. For example, the C2 position in thiazoles is known to be susceptible to deprotonation.
In the context of Diels-Alder reactions, 4-alkenylthiazoles have been shown to be effective dienes, a reactivity that is not as commonly observed in some other heterocyclic systems due to their aromatic stabilization. nih.gov The presence of substituents can significantly modulate this reactivity. For instance, an electron-donating group at the C2 position of the thiazole ring enhances its dienic character, making it more reactive in cycloadditions. nih.gov In contrast, electron-withdrawing groups would be expected to decrease this reactivity.
Compared to other azoles, the reactivity of the different positions on the thiazole ring varies. The C2 position is generally the most acidic, followed by C5, and then C4. This has implications for reactions involving deprotonation and subsequent electrophilic attack.
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the advanced spectroscopic and analytical characterization of the compound This compound .
While methodologies for characterizing related bromo-thiazole structures are well-established, published research containing detailed ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry (HRMS), or tandem mass spectrometry (MS/MS) analyses for this specific isopropenyl-substituted molecule could not be located.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. Generating such content would require speculation or the use of data from structurally different compounds (e.g., 4-bromo-2-isopropyl-1,3-thiazole), which would be scientifically inaccurate and misleading.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation or laser light with the sample, a vibrational spectrum is obtained, which serves as a molecular "fingerprint."
While specific experimental FTIR data for 4-Bromo-2-isopropenyl-1,3-thiazole is not extensively documented in public literature, the expected characteristic absorption bands can be predicted based on the vibrational modes of its constituent functional groups. These predictions are derived from established data for thiazole (B1198619), isopropenyl, and bromo-aromatic compounds. researchgate.netresearchgate.netcore.ac.ukresearchgate.net
Key functional groups and their anticipated FTIR absorption regions include:
Thiazole Ring Vibrations: The thiazole ring is expected to exhibit several characteristic bands. The C=N stretching vibration typically appears in the 1650-1550 cm⁻¹ region. The C=C stretching vibrations of the ring are expected around 1550-1450 cm⁻¹. The C-S stretching vibrations usually produce weak to medium bands in the 800-600 cm⁻¹ range. The C-H stretching of the thiazole ring proton is anticipated above 3000 cm⁻¹.
Isopropenyl Group Vibrations: The isopropenyl group (-C(CH₃)=CH₂) will show distinct vibrational modes. The C=C double bond stretching is expected around 1650-1640 cm⁻¹. The vinylic C-H stretching vibration should appear in the 3100-3000 cm⁻¹ region. The out-of-plane C-H bending of the =CH₂ group will give rise to a strong band in the 910-890 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond (C-Br) stretching vibration is typically observed in the far-infrared region, usually between 600 and 500 cm⁻¹.
The following table summarizes the predicted FTIR spectral data for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Isopropenyl | =C-H Stretch | 3100-3000 |
| Thiazole | C-H Stretch | >3000 |
| Isopropenyl | C=C Stretch | 1650-1640 |
| Thiazole | C=N Stretch | 1650-1550 |
| Thiazole | C=C Stretch | 1550-1450 |
| Isopropenyl | =CH₂ Out-of-Plane Bend | 910-890 |
| Thiazole | C-S Stretch | 800-600 |
| C-Br Bond | C-Br Stretch | 600-500 |
The symmetric vibrations of the thiazole ring and the C=C bond of the isopropenyl group are expected to produce strong Raman signals. The C-S and C-Br bonds should also be Raman active. The Raman spectrum would be instrumental in confirming the assignments made from the FTIR spectrum and providing a more complete picture of the vibrational modes of the molecule. For instance, the symmetric stretching of the thiazole ring often gives a strong band in the Raman spectrum which can be weak in the FTIR spectrum. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, analysis of related substituted thiazole structures provides insight into the likely solid-state conformation. nih.govmdpi.comacs.orgnih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the quantitative determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be most effective. researchgate.netresearchgate.netacs.org
A typical HPLC method would involve:
Column: A C18 or C8 stationary phase would provide good retention and separation based on the compound's hydrophobicity.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used as the eluent. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure good resolution from any impurities.
Detection: A UV detector set at a wavelength corresponding to the compound's maximum absorbance would be suitable for detection and quantification.
The following table outlines a potential HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~240-260 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS would be an excellent method for purity assessment and identification of volatile impurities. davidsonanalytical.co.uknih.govcmbr-journal.com
In a GC-MS analysis:
The sample is injected into a heated port and vaporized.
The gas-phase molecules are separated in a capillary column based on their boiling points and interactions with the stationary phase.
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.
For this halogenated heterocyclic compound, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate. The mass spectrometer would not only confirm the molecular weight of the compound but also provide characteristic fragment ions resulting from the loss of a bromine atom, a methyl group, or cleavage of the thiazole ring. This technique is highly sensitive and can detect trace impurities. davidsonanalytical.co.uk
Other Specialized Analytical Techniques
Beyond standard spectroscopic methods like NMR and IR, a further tier of analysis is crucial for a complete profile of this compound. These specialized techniques provide data on elemental composition, electronic transitions, surface morphology, and reaction kinetics.
Elemental analysis is a cornerstone technique for the verification of a synthesized compound's empirical formula. By precisely measuring the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), it is possible to confirm that the elemental composition of the sample aligns with the theoretical values calculated from its molecular formula.
For this compound, with the molecular formula C₇H₈BrNS, the analysis provides a quantitative confirmation of its stoichiometry. The process involves the complete combustion of a small, accurately weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. These experimental values are then compared against the calculated theoretical percentages. A close correlation between the found and calculated values is a strong indicator of the sample's purity and structural correctness. This technique has been successfully used to confirm the structure of various thiazole derivatives. biologic.nettandfonline.comresearchgate.netlongdom.org
Theoretical Elemental Composition of this compound (C₇H₈BrNS)
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 38.37 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.68 |
| Bromine | Br | 79.904 | 1 | 79.904 | 36.46 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39 |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.63 |
| Total | | | | 219.112 | 100.00 |
Note: The data in this table is theoretical and calculated based on the molecular formula. Experimental results would be expected to be in close agreement.
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. It provides valuable information about the electronic structure of a molecule, particularly the electronic transitions between energy levels. For this compound, this technique is particularly informative due to the presence of a conjugated system formed by the isopropenyl group and the thiazole ring.
The thiazole ring itself is an aromatic heterocycle that absorbs in the UV region. cam.ac.uk The conjugation with the isopropenyl C=C double bond is expected to shift the absorption maximum (λ_max) to a longer wavelength (a bathochromic shift) compared to the unconjugated thiazole. The bromine atom, as a substituent, can also influence the electronic environment and thus the absorption spectrum.
In a typical UV-Vis experiment, the compound is dissolved in a transparent solvent (e.g., ethanol, acetonitrile), and a spectrum is recorded, plotting absorbance versus wavelength. The resulting spectrum, showing specific λ_max_ values and their corresponding molar absorptivity (ε), serves as a fingerprint for the compound's electronic system. For instance, studies on other brominated benzothiadiazoles have shown distinct absorption maxima that are crucial for characterizing the material. researchgate.net This data is vital for applications where the photophysical properties of the compound are important.
Illustrative UV-Vis Spectral Data for a Substituted Thiazole Derivative
| Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|
Note: This table is illustrative, based on data for 4-bromobenzo[1,2-d:4,5-d′]bis( biologic.netnumberanalytics.comacs.orgthiadiazole) researchgate.net, and is intended to show the format of typical UV-Vis data. The actual spectral data for this compound would be specific to its unique electronic structure.
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface. Unlike techniques that probe molecular structure, SEM provides information about the solid-state morphology, such as crystal shape, size, and surface topography.
For this compound, if the compound is isolated as a crystalline solid, SEM analysis can reveal its crystal habit (the characteristic external shape). The analysis involves scanning the surface of the sample with a focused beam of electrons. The interaction of these electrons with the atoms on the surface produces various signals that are collected to form an image.
The morphology of crystalline organic materials can be influenced by factors such as the method of crystallization (e.g., slow evaporation, cooling) and the solvent used. SEM images would provide a direct visualization of the particles, which could be critical for understanding physical properties like solubility, dissolution rate, and handling characteristics. For example, SEM has been used to study the surface morphology of other novel organic crystalline materials to correlate their structure with physical properties. orientjchem.org
Hydrodynamic voltammetry is a class of electrochemical techniques where the electrolyte solution is in motion relative to the electrode. wikipedia.orgscribd.com This controlled movement, often achieved using a rotating disk electrode (RDE), ensures that the transport of the electroactive analyte to the electrode surface is governed by a predictable combination of convection and diffusion. biologic.netnumberanalytics.com This method is particularly well-suited for studying the kinetics of rapid chemical reactions that are coupled to electron transfer processes. orientjchem.org
In the context of this compound, hydrodynamic voltammetry could be employed to investigate the kinetics of reactions involving the thiazole ring or the carbon-bromine bond. The thiazole moiety can undergo electrochemical oxidation, and its reactivity can be quantified. researchgate.net The C-Br bond can be electrochemically reduced. By setting the electrode at a potential where an electron transfer reaction occurs, the resulting current is measured as a function of the electrode's rotation rate.
The data can be analyzed using the Koutecký-Levich equation, which separates the measured current into its kinetic and mass-transport limited components. biologic.netnumberanalytics.com This allows for the determination of key kinetic parameters, such as the reaction rate constant. This technique has been successfully used to determine the reactivity of various five-membered aromatic heterocycles. orientjchem.org Such an analysis would provide fundamental insights into the electrochemical reactivity and stability of this compound.
Theoretical and Computational Studies of 4 Bromo 2 Isopropenyl 1,3 Thiazole
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods offer a detailed view of the electron distribution and orbital interactions within the molecule, which are key determinants of its physical and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules in their ground state. bohrium.com By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can calculate key parameters including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations provide a precise three-dimensional model of the molecule. For the thiazole (B1198619) core of 4-bromo-2-isopropenyl-1,3-thiazole, these parameters are critical for understanding the planarity and aromaticity of the ring, as well as the spatial orientation of the isopropenyl and bromo substituents.
Interactive Table: Representative Geometric Parameters for a Thiazole Ring Core (Note: The following data is representative of a thiazole ring system based on computational studies of related molecules and serves as an illustrative example.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C2-N3 | 1.37 Å |
| Bond Length | N3-C4 | 1.38 Å |
| Bond Length | C4-C5 | 1.36 Å |
| Bond Length | C5-S1 | 1.72 Å |
| Bond Length | S1-C2 | 1.73 Å |
| Bond Angle | S1-C2-N3 | 115.0° |
| Bond Angle | C2-N3-C4 | 110.0° |
| Bond Angle | N3-C4-C5 | 116.0° |
| Bond Angle | C4-C5-S1 | 111.0° |
| Bond Angle | C5-S1-C2 | 88.0° |
These DFT calculations are foundational, as the optimized geometry is the basis for subsequent, more complex computational analyses. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of other thiazole derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net For this compound, FMO analysis would identify the primary sites for nucleophilic and electrophilic attack. The HOMO is likely distributed over the electron-rich thiazole ring and the π-system of the isopropenyl group, while the LUMO would be influenced by the electron-withdrawing bromine atom.
Interactive Table: Exemplary Frontier Orbital Energies for a Thiazole Derivative (Note: This data is based on findings for structurally related thiazole compounds and illustrates the typical output of FMO analysis.) researchgate.netresearchgate.net
| Orbital | Energy (eV) | Significance |
| HOMO | -6.5 | Electron-donating capability (Nucleophilicity) |
| LUMO | -1.9 | Electron-accepting capability (Electrophilicity) |
| Energy Gap (ΔE) | 4.6 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. physchemres.org
For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons. The area around the bromine atom and the hydrogen atoms would exhibit a positive potential (blue), indicating them as electrophilic sites. physchemres.org This visual tool is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.netscispace.com
Computational Modeling of Reaction Mechanisms and Pathways
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into how transformations occur.
To understand a reaction's feasibility and rate, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. physchemres.org Computational methods, particularly DFT, can locate the geometry of the transition state and calculate its energy. The difference between the energy of the reactants and the transition state is the activation energy (Ea). physchemres.org
For synthetic routes leading to or involving this compound, such as the Hantzsch thiazole synthesis or subsequent electrophilic substitution reactions, characterizing the transition states is crucial. nih.gov A lower activation energy indicates a more kinetically favorable reaction pathway. physchemres.org For example, modeling the bromination of the thiazole ring would involve calculating the activation energies for substitution at different positions to determine the most likely outcome.
Many reactions can yield multiple products depending on where (regioselectivity) or in what spatial orientation (stereoselectivity) the reaction occurs. Computational modeling is a powerful tool for predicting these outcomes. By comparing the activation energies of all possible reaction pathways, chemists can predict the major product. imperial.ac.uk
In the case of this compound, reactions such as electrophilic addition to the isopropenyl group or substitution on the thiazole ring present questions of regioselectivity. For instance, would an electrophile add to the CH2 or the central carbon of the isopropenyl group? Would further substitution on the thiazole ring occur, and if so, at which position? By calculating the energies of the transition states for each possible pathway, the most energetically favorable route can be determined, thus predicting the regiochemical outcome. physchemres.orgimperial.ac.uk This predictive power is essential for designing efficient and selective syntheses.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, can provide a detailed picture of these conformational dynamics. By calculating the potential energy of the molecule at various rotational angles (a dihedral scan), a conformational energy profile can be generated. This profile would likely reveal the most stable (lowest energy) conformations of the isopropenyl group. It is hypothesized that planar conformations, where the isopropenyl group is coplanar with the thiazole ring, would represent energy minima due to favorable electronic delocalization between the π-systems of the vinyl group and the aromatic thiazole ring. Conversely, conformations where the isopropenyl group is perpendicular to the thiazole ring would likely correspond to energy maxima due to steric hindrance and loss of conjugation.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
In the absence of experimental spectroscopic data, computational methods serve as a valuable tool for predicting parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used for this purpose. By modeling the electronic environment of each atom within the molecule, it is possible to predict the resonance frequencies of the various nuclei (¹H and ¹³C).
For this compound, in silico NMR prediction would involve first optimizing the molecule's geometry to its lowest energy state. Following this, the magnetic shielding tensors for each nucleus would be calculated. These values are then used to predict the chemical shifts, which are typically reported in parts per million (ppm).
The predicted ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole ring and the isopropenyl group. The sole proton on the thiazole ring (at position 5) would likely appear as a singlet in a specific region of the spectrum. The isopropenyl protons would present as a methyl group singlet and two distinct signals for the vinyl protons, likely showing geminal coupling.
Similarly, the predicted ¹³C NMR spectrum would provide information about each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (bromine, nitrogen, and sulfur) and the hybridization state of the carbon atoms.
It is important to note that the accuracy of these in silico predictions depends heavily on the level of theory and the basis set used in the calculations. While they provide a strong indication of the expected spectroscopic features, experimental verification remains the gold standard. General principles of NMR spectroscopy suggest that the vinylic protons of an isopropenyl group typically resonate between 5.0 and 5.5 ppm. researchgate.net
Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on general knowledge of similar structures.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole C2 | - | 165-175 |
| Thiazole C4 | - | 115-125 |
| Thiazole C5 | 7.0-8.0 | 110-120 |
| Isopropenyl C1' | - | 135-145 |
| Isopropenyl C2' | 5.0-5.5 (2H, multiplet) | 115-125 |
| Isopropenyl C3' | 2.0-2.5 (3H, singlet) | 20-25 |
Applications in Advanced Organic Synthesis
Building Block for Diverse Thiazole-Containing Molecular Scaffolds
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry and materials science. The presence of both a halogen and an alkenyl group on the thiazole core of 4-Bromo-2-isopropenyl-1,3-thiazole would, in principle, allow for its elaboration into a wide array of more complex, functionalized thiazole derivatives.
The bromine atom at the C4 position of the thiazole ring is analogous to an aryl bromide and is expected to participate in a range of palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various substituents at this position.
Table 1: Potential Cross-Coupling Reactions at the C4-Position
| Reaction Name | Coupling Partner | Introduced Group | Potential Catalyst |
| Suzuki Coupling | Organoboron Reagent | Aryl, Heteroaryl, Alkyl | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Stille Coupling | Organotin Reagent | Aryl, Heteroaryl, Vinyl | Pd(PPh₃)₄ |
| Heck Coupling | Alkene | Substituted Alkene | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira Coupling | Terminal Alkyne | Alkyne | Pd(PPh₃)₄, CuI |
| Buchwald-Hartwig Amination | Amine | Amino Group | Pd₂(dba)₃, BINAP |
Simultaneously, the isopropenyl group at the C2 position provides a handle for further functionalization. For instance, it could undergo oxidation to a ketone, reduction to an isopropyl group, or participate in addition reactions. This dual reactivity would enable the synthesis of thiazoles with diverse substitution patterns, which is highly desirable for creating libraries of compounds for drug discovery and materials science research.
The ability to sequentially or orthogonally functionalize the C4 and C2 positions of this compound would make it a valuable building block for the synthesis of complex natural products and other intricate molecular architectures that contain a thiazole moiety. For example, the bromine could be used as a handle to connect the thiazole ring to a larger molecular framework via a cross-coupling reaction, after which the isopropenyl group could be modified to complete the synthesis of the target molecule.
Precursor for Advanced Ligands in Catalysis
The thiazole ring, with its nitrogen and sulfur heteroatoms, is a well-established coordinating motif in the design of ligands for transition metal catalysis. The strategic placement of substituents on the thiazole core can fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst.
This compound could serve as a precursor for the synthesis of novel bidentate or pincer-type ligands. For example, the bromine atom could be displaced by a nucleophilic group containing another donor atom (e.g., a phosphine (B1218219), another nitrogen heterocycle, or an oxygen-containing group) to create a bidentate ligand.
Table 2: Potential Ligand Synthesis Strategies
| Reaction Type | Reagent | Resulting Ligand Type |
| Nucleophilic Aromatic Substitution | Diphenylphosphine | N,P-Bidentate Ligand |
| Ullmann Condensation | 2-Pyridinol | N,O-Bidentate Ligand |
| Cross-Coupling | 2-Picolylboronic acid | N,N'-Bidentate Ligand |
The isopropenyl group could also be chemically modified to introduce additional coordinating atoms or to create a chiral center, which would be crucial for applications in asymmetric catalysis.
The development of chiral ligands is paramount for enantioselective catalysis. While this compound itself is achiral, the isopropenyl group offers a potential site for the introduction of chirality. For example, asymmetric dihydroxylation or epoxidation of the double bond would create chiral diol or epoxide functionalities. These chiral centers, in proximity to the coordinating thiazole ring, could induce asymmetry in metal-catalyzed reactions. Such ligands could potentially be employed in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Development of Novel Synthetic Methodologies
The unique combination of a reactive halogen and a functionalizable alkenyl group on a stable heterocyclic core suggests that this compound could be a valuable substrate for the development of new synthetic methods. For instance, it could be used to explore novel tandem reactions where both the bromine and the isopropenyl group react in a single, efficient process. Such methodologies could streamline the synthesis of complex thiazole-containing molecules and open up new avenues for chemical discovery.
Material Science and Polymer Chemistry Applications
Thiazole-containing molecules are integral to the development of advanced materials due to their unique electronic properties, thermal stability, and ability to coordinate with metals. lifechemicals.com
The isopropenyl group of this compound provides a polymerizable handle. Through radical, cationic, or anionic polymerization techniques, this monomer could be used to synthesize novel functional polymers. The resulting poly(isopropenyl-thiazole) would feature a pendant 4-bromothiazole (B1332970) unit on each repeating monomer.
This structure offers several possibilities for post-polymerization modification. The bromine atoms along the polymer backbone could be functionalized using the cross-coupling reactions described previously, allowing for the tuning of the polymer's properties, such as its solubility, refractive index, or electronic characteristics. Furthermore, the thiazole ring itself can impart desirable properties to the polymer, including improved thermal stability and antimicrobial activity. ekb.eg
Thiazole moieties are common components in conjugated polymers and small molecules used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). lifechemicals.com They are valued for their electron-deficient nature, which facilitates electron transport.
This compound can serve as a precursor for such materials in two primary ways. First, polymerization of the isopropenyl group, followed by cross-coupling reactions on the bromo-substituent, can create polymers with tailored optoelectronic properties. For instance, coupling with electron-donating aromatic groups could generate donor-acceptor structures along the polymer chain, which is a common design strategy for materials with small band gaps. Secondly, the molecule itself can be elaborated through cross-coupling at the bromine position to create complex monomers. These new monomers can then be polymerized through other means (e.g., if an additional polymerizable group is introduced) to form highly conjugated systems suitable for optoelectronic applications.
Strategy for Combinatorial Library Generation
The thiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. lifechemicals.comdergipark.org.tr this compound is an ideal starting point for the generation of combinatorial libraries for drug discovery and high-throughput screening.
The molecule offers two distinct points of diversification:
The C4 Position: The bromine atom can be replaced by a wide variety of substituents using an array of cross-coupling reactions (Negishi, Suzuki, Stille, etc.). This allows for the systematic variation of steric and electronic properties at this position.
The C2 Position: The isopropenyl group can be modified through various alkene reactions, such as hydroboration-oxidation, epoxidation, or dihydroxylation, to introduce new functional groups and stereocenters.
A combinatorial strategy would involve generating a matrix of compounds by reacting a set of organometallic reagents at the C4 position with a series of reagents that modify the isopropenyl group. This parallel synthesis approach can rapidly produce a large library of structurally diverse thiazole derivatives, which can then be screened for biological activity. The thiazole core provides a stable and biocompatible framework, increasing the likelihood of identifying compounds with therapeutic potential. nih.gov
| Compound Name |
|---|
| This compound |
| 2,4-dibromothiazole (B130268) |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct bromination | Br₂, CH₂Cl₂, 0°C | 65–70 | |
| Cyclization | α-Bromo ketone, thiourea, EtOH | 50–60 |
Advanced: How do reaction conditions influence yield and selectivity in bromination?
Optimization involves:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like di-bromination or decomposition of the isopropenyl group .
- Catalyst use : Copper bromide (CuBr) enhances electrophilic aromatic substitution, improving regioselectivity for the 4-position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, while non-polar solvents (e.g., hexane) reduce byproduct formation .
Contradictions in reported yields (e.g., 53% vs. 70%) may arise from variations in stoichiometry or purification techniques, necessitating detailed reaction monitoring via TLC or HPLC .
Basic: What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR :
- Thiazole C-H protons resonate at δ 7.2–7.5 ppm (aromatic region).
- Isopropenyl CH₂ groups appear as a singlet at δ 5.1–5.3 ppm, with adjacent CH₃ groups at δ 2.1–2.3 ppm .
- IR Spectroscopy :
- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and confirms planar thiazole geometry .
Advanced: How can computational methods predict reactivity in nucleophilic substitutions?
- DFT calculations : Model transition states for SNAr (nucleophilic aromatic substitution) at the 4-bromo position. Electron-withdrawing groups (e.g., thiazole N) activate the site for attack .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes), identifying substituents that enhance binding affinity .
- Hammett analysis : Quantifies electronic effects of substituents on reaction rates, guiding synthetic modifications .
Basic: What are key physical properties affecting laboratory handling?
- Solubility : Moderate in DMSO (50 mg/mL) and ethanol (20 mg/mL); insoluble in hexane .
- Melting point : 85–88°C (varies with purity).
- Stability : Sensitive to light and moisture; store under inert gas at –20°C .
Advanced: How to resolve contradictions in biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- SAR studies : Compare analogs (e.g., 4-Bromo-2-(trifluoromethyl)thiazole) to isolate structural determinants of activity .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. antimicrobial potency) .
Q. Table 2: Biological Activity of Thiazole Derivatives
| Compound | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 4-Bromo-2-(2-fluorophenyl)thiazole | 12.5 (Antifungal) | Candida albicans | |
| 4-Bromo-2-isopropenylthiazole | 8.7 (Cytotoxic) | HeLa cells |
Advanced: What are challenges in crystallizing this compound?
- Polymorphism : Multiple crystal forms may arise due to flexible isopropenyl group; slow evaporation from hexane/EtOAc (1:1) yields monoclinic crystals .
- π-π interactions : Thiazole rings stack at 3.7–3.8 Å distances, stabilizing the lattice but complicating solvent inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
